molecular formula C11H13F3O B11724348 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol

Cat. No.: B11724348
M. Wt: 218.21 g/mol
InChI Key: FLVCXPCTCZOGJF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol is a chiral trifluoromethylated alcohol of high interest in organic and medicinal chemistry research. The compound is structurally characterized by a trifluoromethyl (CF3) group attached to a chiral carbon center, which is also bonded to a sterically hindered 2,4,6-trimethylphenyl (mesityl) group. This specific substitution pattern is significant; the CF3 group is a strong electron-withdrawing group that can dramatically influence a molecule's polarity, metabolic stability, and binding affinity, while the mesityl group provides substantial steric bulk, which can be leveraged to induce stereoselectivity in chemical reactions . Compounds within this family are primarily valued as versatile building blocks for the synthesis of more complex molecules. Researchers utilize them in the preparation of various derivatives, such as oxime sulfonates, which have documented applications as photoacid generators (PAGs) in the development of advanced photoresist compositions for lithographic patterning processes . The presence of the trifluoromethyl group adjacent to the alcohol functionality makes this compound a potential precursor in the development of latent acid catalysts, which can be activated by heat or light to generate strong acids for initiating polymer cross-linking or other chemical transformations . As a chiral scaffold, it can serve as a key intermediate in pharmaceutical research for constructing active pharmaceutical ingredients (APIs) and other biologically active molecules, where the introduction of a CF3 group is a common strategy to optimize drug-like properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanol

InChI

InChI=1S/C11H13F3O/c1-6-4-7(2)9(8(3)5-6)10(15)11(12,13)14/h4-5,10,15H,1-3H3

InChI Key

FLVCXPCTCZOGJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(F)(F)F)O)C

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

The ketone precursor is treated with a COMA reagent derived from (R)-2-phenyl-2-(1-piperazinyl)propane diamine (1f) and isopropylmagnesium bromide (i-Pr₂Mg) in tetrahydrofuran (THF) at -78°C. The reaction proceeds via a six-membered transition state, where the COMA coordinates to the ketone’s carbonyl oxygen, enabling hydride transfer to the pro-R position (Figure 1).

Key Parameters

  • Temperature : -78°C to room temperature

  • Reagent Stoichiometry : 2 equivalents of COMA per ketone

  • Solvent : Anhydrous THF

  • Reaction Time : 2–4 hours

Workup and Isolation

Post-reaction, the mixture is quenched with saturated ammonium chloride, and the product is extracted with dichloromethane. After drying over anhydrous MgSO₄, solvent removal via rotary evaporation yields a crude oil. Purification by silica gel chromatography (10–20% ethyl acetate in hexanes) affords the alcohol in 88% yield with an enantiomeric ratio (er) of 99:1.

Table 1: Reaction Performance Metrics

ParameterValue
Yield88%
Enantiomeric Ratio (er)99:1 (R:S)
Optical Rotation (α)+26.64° (c = 1.22, CHCl₃)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The¹H NMR spectrum (300 MHz, CDCl₃) displays a quartet at δ 5.51 ppm (J = 8.1 Hz) for the methine proton, confirming the stereochemical environment. The aromatic protons of the 2,4,6-trimethylphenyl group resonate as a singlet at δ 6.86 ppm, while methyl groups appear as broad singlets at δ 2.25–2.42 ppm.

¹³C NMR (75 MHz, CDCl₃) reveals a quartet at δ 125.6 ppm (JC-F = 283 Hz) for the CF₃ group and a methine carbon at δ 70.2 ppm (JC-F = 32.2 Hz).

Table 2: Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityAssignment
CH(OH)5.51 (¹H)qMethine proton
CF₃125.6 (¹³C)qTrifluoromethyl group
Aromatic CH₃2.25–2.42 (¹H)sMethyl substituents

Chiral HPLC Analysis

Chiral phase HPLC (ChiralCel-OD column, 5% isopropanol in hexanes) separates the enantiomers, with retention times of 10.1 min (R-isomer) and 13.7 min (S-isomer).

Mechanistic Insights and Stereochemical Control

The COMA-mediated reduction follows a chelation-controlled mechanism. The magnesium center coordinates to the ketone’s oxygen, while the chiral diamine induces asymmetry by positioning the hydride donor (i-Pr group) adjacent to the pro-R face. This model explains the observed 99:1 er, as competing pathways are sterically hindered by the 2,4,6-trimethylphenyl group.

Alternative Synthetic Routes

Biocatalytic Reduction

Enzyme-catalyzed reductions (e.g., alcohol dehydrogenases) remain unexplored for this compound. However, their application to similar substrates suggests potential for milder conditions and greener chemistry.

Industrial Scalability and Challenges

The COMA method’s gram-scale feasibility (≥88% yield) makes it suitable for pilot-scale production. Challenges include:

  • Moisture Sensitivity : Strict anhydrous conditions are required.

  • Catalyst Cost : Diamine ligands necessitate multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoroacetophenone, while reduction can produce trifluoroethanol .

Scientific Research Applications

Organic Synthesis

2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol is utilized as a key intermediate in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound in electrophilic aromatic substitution reactions. This property makes it valuable for synthesizing complex organic molecules with desired functionalities.

Case Study:
A study demonstrated its effectiveness in synthesizing trifluoromethylated compounds through nucleophilic substitution reactions. The introduction of the trifluoromethyl group significantly increased the electrophilicity of the aromatic ring, facilitating further functionalization .

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications due to its unique structural characteristics. The trifluoromethyl group is known to improve metabolic stability and bioavailability.

Case Study:
Research has indicated that derivatives of this compound exhibit promising antitumor activity. In vitro studies showed that certain derivatives could inhibit cancer cell proliferation effectively, suggesting a pathway for developing new anticancer agents .

Material Science

In material science, this compound can be used to create advanced materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices has been shown to improve the mechanical properties and resistance to solvents.

Case Study:
A recent investigation into polymer composites revealed that adding this compound resulted in improved thermal stability and mechanical strength compared to traditional polymers . This makes it suitable for applications in coatings and sealants that require durability under harsh conditions.

Comparative Analysis of Applications

Application AreaBenefitsExample Findings
Organic SynthesisEnhanced reactivity in electrophilic reactionsEffective synthesis of trifluoromethylated compounds
Pharmaceutical DevelopmentImproved metabolic stability and bioavailabilityPromising antitumor activity observed in vitro
Material ScienceIncreased thermal and chemical stabilityEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it effective in modulating biological pathways and exerting its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key physical and chemical properties of 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bonding Behavior Key Applications/Notes References
This compound C₁₁H₁₁F₃O 216.20 2,4,6-Trimethylphenyl, -CF₃ Forms weaker H-bonds due to -CF₃ EWG* Agrochemical intermediates (inferred)
1-(2,4,6-Trifluorophenyl)ethanol C₈H₇F₃O 176.14 2,4,6-Trifluorophenyl Stronger H-bonds (electron-deficient aryl) Pharmaceuticals, liquid at RT
2,2,2-Trifluoro-1-(p-tolyl)ethanol C₉H₉F₃O 190.16 Para-methylphenyl, -CF₃ Moderate H-bonding; lower steric bulk Lab reagent (CAS 446-65-1)
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol C₉H₆Cl₂F₃O 219.12 2,6-Dichloro-4-CF₃-phenyl Highly acidic (Cl/CF₃ EWGs) Crop protection agents
1-(2,4,6-Trimethylphenyl)ethanol C₁₁H₁₆O 164.24 2,4,6-Trimethylphenyl Forms H-bonded hexamers in crystals Model for steric studies

*EWG = Electron-Withdrawing Group

Key Comparative Analyses

Electronic Effects
  • The trifluoromethyl group in this compound increases the acidity of the hydroxyl group compared to non-fluorinated analogues (e.g., 1-(2,4,6-trimethylphenyl)ethanol) . This enhances its solubility in polar aprotic solvents and reactivity in nucleophilic substitutions.
  • Chlorine and trifluoromethyl substituents in 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol further amplify acidity, making it a potent intermediate in agrochemical synthesis .
Steric and Crystallographic Behavior
  • The mesityl group in the target compound introduces steric hindrance, reducing molecular flexibility. In contrast, 1-(2,4,6-trimethylphenyl)ethanol forms hydrogen-bonded hexamers in its crystal lattice, a feature likely disrupted in the fluorinated analogue due to weaker H-bonding .
  • Crystallographic software such as SHELXL and OLEX2 are critical for resolving these structural nuances .

Biological Activity

2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol (CAS Number: 313-56-4) is a fluorinated organic compound that has drawn interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C₁₁H₁₁F₃O
  • Molecular Weight : 216.20 g/mol
  • IUPAC Name : 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanol
  • CAS Registry Number : 313-56-4

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on various cellular processes. Research indicates that the compound exhibits several pharmacological properties.

Antioxidant Activity

Studies have shown that fluorinated compounds can exhibit significant antioxidant properties. The trifluoromethyl group in this compound may enhance its ability to scavenge free radicals. A study focusing on similar fluorinated compounds indicated that they could protect cells from oxidative stress by modulating reactive oxygen species (ROS) levels .

Anticancer Potential

Preliminary investigations into the anticancer activity of related compounds suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and metastasis.
  • Modulation of Cell Signaling Pathways : It could influence pathways such as MAPK and PI3K/Akt that are critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of fluorinated compounds similar to this compound:

StudyFindings
Simmen et al. (2005)Investigated the metabolic changes induced by herbal extracts on hepatocytesSuggested that structural modifications can enhance antioxidant activity
ResearchGate Study (2020)Explored anticancer activity in phosphorescent iridium complexesHighlighted the importance of lipophilicity in biological activity; compounds with similar structures showed high toxicity against cancer cells
ACS Publications (2020)Examined catalytic deoxygenation reactions involving fluorinated compoundsIndicated potential for developing therapeutic agents with enhanced efficacy due to structural modifications

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol?

The compound is typically synthesized via reduction of its ketone precursor, 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Post-reduction, the crude product is purified via flash column chromatography on silica gel with ethyl acetate (EtOAc) as the eluent. The reaction mixture is quenched with saturated brine, extracted with EtOAc, dried over MgSO4, and concentrated under reduced pressure .

Q. How is the compound purified after synthesis, and what solvents are optimal?

Purification involves liquid-liquid extraction (e.g., EtOAc/brine) followed by flash chromatography on silica gel. Drying agents like MgSO4 are used to remove residual water. Ethyl acetate is preferred for extraction due to its polarity balance, while hexane/EtOAC mixtures (e.g., 3:1 ratio) are effective for chromatography .

Q. What spectroscopic techniques are essential for structural confirmation?

Key methods include:

  • <sup>1</sup>H/<sup>19</sup>F NMR : To confirm the presence of the trifluoromethyl group and aromatic protons.
  • IR Spectroscopy : To identify the hydroxyl (-OH) stretch (~3200–3600 cm<sup>−1</sup>).
  • Mass Spectrometry (MS) : For molecular weight verification.
    Cross-referencing with PubChem data for analogous trifluoroethanol derivatives (e.g., InChIKey, CAS numbers) ensures accuracy .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s acidity and reactivity?

The trifluoromethyl group increases acidity compared to non-fluorinated analogs due to its strong electron-withdrawing effect. This enhances hydrogen-bonding interactions, as seen in 2,2,2-trifluoroethanol (TFE), which forms stable complexes with heterocycles like THF . The acidity may facilitate deprotonation under basic conditions, making the compound reactive in nucleophilic substitutions or esterifications.

Q. What challenges arise in optimizing reaction yields for derivatives of this compound?

Key challenges include:

  • Steric hindrance : The 2,4,6-trimethylphenyl group impedes access to the hydroxyl site.
  • By-product formation : Competing reactions (e.g., over-reduction or oxidation) require strict control of reaction conditions (temperature, solvent polarity).
    Methodological solutions include using bulky catalysts (e.g., Grignard reagents) or low-temperature protocols to suppress side reactions .

Q. How can computational modeling aid in predicting the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations can model:

  • Electrostatic potential surfaces : To identify reactive sites.
  • Transition states : For predicting regioselectivity in substitutions.
    PubChem’s 3D structure data (e.g., SD files) provides a foundation for such simulations .

Q. Are there documented stability issues under varying storage conditions?

While direct data is limited, analogous fluorinated alcohols exhibit sensitivity to light and moisture. Recommended storage includes amber vials under inert gas (N2 or Ar) at −20°C. Stability in DMSO or chloroform should be validated via periodic NMR checks .

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